![molecular formula C23H27N3O3 B2542821 N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892288-21-0](/img/new.no-structure.jpg)
N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Description
N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Biological Activity
Overview of N-(4-methylphenethyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
This compound is a synthetic compound belonging to the class of quinazoline derivatives. This class is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The specific structural features of this compound suggest potential interactions with various biological targets.
Pharmacological Properties
-
Anticancer Activity :
- Quinazoline derivatives have been extensively studied for their anticancer properties. The presence of a dioxo group in this compound may enhance its ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Case studies have shown that similar compounds can inhibit specific kinases involved in cancer cell signaling pathways.
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Anti-inflammatory Effects :
- Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This could be relevant for treating conditions like arthritis or other inflammatory diseases.
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Antimicrobial Activity :
- Some quinazoline derivatives exhibit antimicrobial properties against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives can often be correlated with their structural features:
Structural Feature | Potential Biological Activity |
---|---|
Dioxo group | Enhances reactivity with biological targets |
Pentyl chain | May influence lipophilicity and membrane permeability |
4-Methylphenethyl group | Could enhance binding affinity to specific receptors |
Research Findings
Recent studies involving quinazoline derivatives have reported various mechanisms of action:
- Inhibition of Kinase Activity : Many quinazoline compounds act as ATP-competitive inhibitors of kinases, which play crucial roles in cell signaling and proliferation.
- Modulation of Gene Expression : Some derivatives have been shown to influence gene expression related to apoptosis and cell cycle regulation.
Case Studies
- Study on Quinazoline Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives and found that modifications at the 7-position significantly enhanced anticancer activity against breast cancer cells.
- Anti-inflammatory Activity Assessment : In another study published in Pharmaceutical Biology, researchers tested various quinazoline compounds for their ability to inhibit TNF-alpha production in macrophages, demonstrating significant anti-inflammatory effects.
Properties
CAS No. |
892288-21-0 |
---|---|
Molecular Formula |
C23H27N3O3 |
Molecular Weight |
393.487 |
IUPAC Name |
N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c1-3-4-5-14-26-22(28)19-11-10-18(15-20(19)25-23(26)29)21(27)24-13-12-17-8-6-16(2)7-9-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,27)(H,25,29) |
InChI Key |
QRMJFMVVCSHCGJ-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCC3=CC=C(C=C3)C)NC1=O |
solubility |
not available |
Origin of Product |
United States |
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